molecular formula C27H22N2O7 B2819827 methyl 2-{2-cyano-3-[4-methoxy-3-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoate CAS No. 380475-29-6

methyl 2-{2-cyano-3-[4-methoxy-3-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoate

Cat. No.: B2819827
CAS No.: 380475-29-6
M. Wt: 486.48
InChI Key: SVPVBWBTQSFTQL-UHFFFAOYSA-N
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Description

Methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, methoxy, and benzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-cyano-3-[4-methoxy-3-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoate typically involves multi-step organic reactions. One common method includes the esterification of anisic acid with methanol, followed by further functionalization to introduce the cyano and benzoyl groups . The reaction conditions often require the use of catalysts such as FeCl2 and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

Methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-{2-cyano-3-[4-methoxy-3-(4-methoxybenzoyloxy)phenyl]prop-2-enamido}benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O7/c1-33-20-11-9-18(10-12-20)26(31)36-24-15-17(8-13-23(24)34-2)14-19(16-28)25(30)29-22-7-5-4-6-21(22)27(32)35-3/h4-15H,1-3H3,(H,29,30)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPVBWBTQSFTQL-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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